molecular formula C18H28N2P2 B8021704 (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

Cat. No.: B8021704
M. Wt: 334.4 g/mol
InChI Key: DRZBLHZZDMCPGX-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline typically involves the reaction of quinoxaline with tert-butylmethylphosphine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually conducted under an inert atmosphere to prevent oxidation of the phosphine ligands.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often in the presence of metal catalysts.

    Substitution: The phosphine ligands can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Metal catalysts such as palladium or rhodium are often used in reduction reactions.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in the formation of phosphine oxides, while reduction reactions can yield various reduced forms of the compound.

Scientific Research Applications

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-Bis(tert-butylmethylphosphino)methane
  • 1,2-Bis(tert-butylmethylphosphino)benzene
  • 1,2-Bis(tert-butylmethylphosphino)ethane

Uniqueness

(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline is unique due to its specific structure, which provides a distinct chiral environment for catalytic reactions. This uniqueness allows it to achieve high levels of enantioselectivity in various chemical transformations, making it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

(R)-tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBLHZZDMCPGX-VXKWHMMOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@](C)C1=NC2=CC=CC=C2N=C1[P@](C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866081-62-1
Record name (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
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Reactant of Route 6
(R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline

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